1-Amino-4-methoxybutan-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

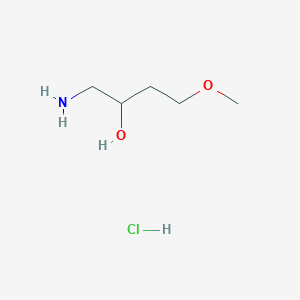

“1-Amino-4-methoxybutan-2-ol;hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH) attached to a butane backbone . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of “1-Amino-4-methoxybutan-2-ol;hydrochloride” would consist of a butane backbone with the functional groups attached at the 1st, 2nd, and 4th carbon atoms. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amino, methoxy, and hydroxyl functional groups. These could include reactions such as acid-base reactions, substitution reactions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-4-methoxybutan-2-ol;hydrochloride” would be influenced by its functional groups. For example, the presence of the polar amino, methoxy, and hydroxyl groups would likely make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Transformations

1-Amino-4-methoxybutan-2-ol hydrochloride has been utilized in various chemical syntheses and transformations. For instance, it played a role in the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Additionally, it has been used in the synthesis of anti-histaminic compounds through the acid-catalyzed dehydration of related compounds (Casy & Parulkar, 1969).

Analytical Chemistry

In analytical chemistry, the compound has been utilized for high-performance liquid chromatography (HPLC) assays, particularly in the determination of specific chemical entities in pharmaceutical formulations, demonstrating its importance in analytical methodologies (De Marco et al., 1989).

Hydrolysis Studies

1-Amino-4-methoxybutan-2-ol hydrochloride has also been identified in studies investigating the hydrolysis of clavulanic acid, highlighting its role in understanding chemical breakdown processes and product formation (Finn et al., 1984).

Biocatalysis

This compound has seen applications in biocatalysis, specifically in the stereoselective synthesis of amino acids using systems biocatalysis approaches. This illustrates its utility in creating chiral building blocks for various applications (Hernández et al., 2017).

Corrosion Inhibition

It has been studied for its potential in corrosion control, particularly in inhibiting corrosion of mild steel in acidic environments. This application demonstrates its utility in industrial contexts (Bentiss et al., 2009).

properties

IUPAC Name |

1-amino-4-methoxybutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-8-3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWXTVRBLZLPBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-methoxybutan-2-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)

![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)

![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)

![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)

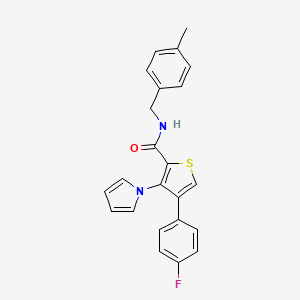

![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)

![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)

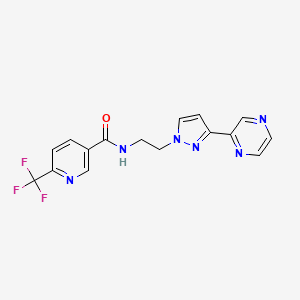

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)